
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C₁₁H₁₃Cl₂NO₄S₂. This compound is known for its unique structure, which includes a dioxothiolan ring and a benzenesulfonamide group. It has gained attention in scientific research due to its potential biological activity and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the dioxothiolan ring and the benzenesulfonamide group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound. For example, the synthesis may involve the use of chlorinating agents to introduce the chlorine atoms at the 3 and 4 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzene-1-sulfonamide has various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N,4-dimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide
- 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide
- (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone
Uniqueness
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzene-1-sulfonamide is unique due to its specific structure, which includes both a dioxothiolan ring and a benzenesulfonamide group. This combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Propiedades
IUPAC Name |
3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4S2/c1-14(8-4-5-19(15,16)7-8)20(17,18)9-2-3-10(12)11(13)6-9/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTBTIFLOJTVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{5-TERT-BUTYL-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-METHYLPIPERAZINE](/img/structure/B2793476.png)
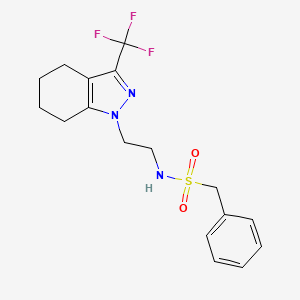
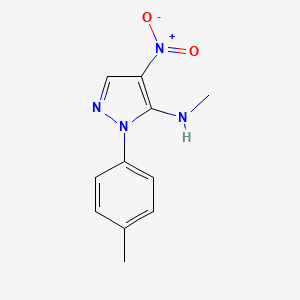
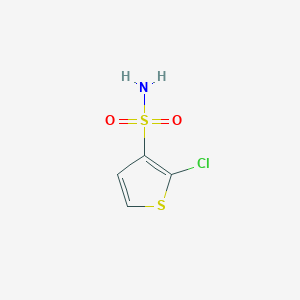
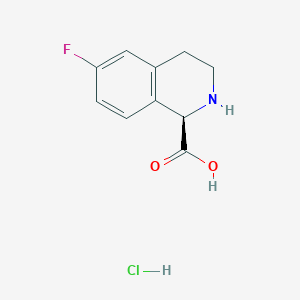
![2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/new.no-structure.jpg)
![1-[4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2793488.png)
![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2793491.png)
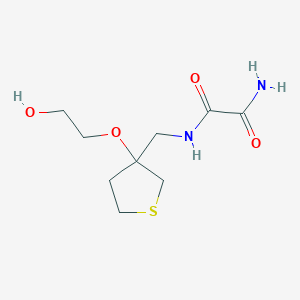
![[4,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B2793495.png)
![2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2793496.png)
![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-ynamide](/img/structure/B2793497.png)
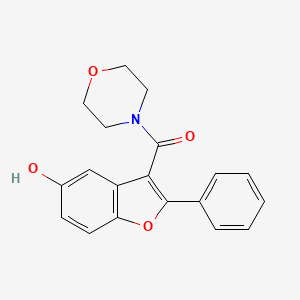
![6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2793499.png)
